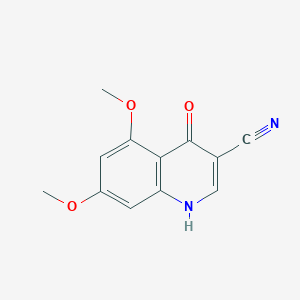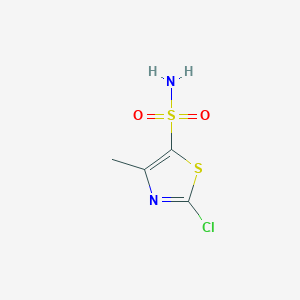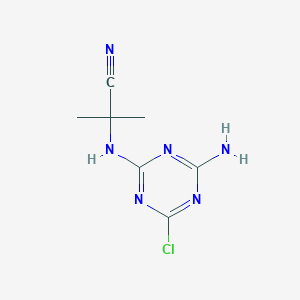
Deethylcyanazine
Vue d'ensemble
Description
Deethylcyanazine (DCZ) is a synthetic insecticide that has been used in the agricultural industry since the 1970s. It is a member of the organophosphate family of insecticides and has been used to control a wide range of pests, including aphids, thrips, and mites. DCZ has been found to be effective against both larvae and adult stages of insects, as well as being effective against some plant diseases. DCZ is a highly toxic compound and therefore must be used with caution.
Applications De Recherche Scientifique
Antitumor Properties
Triazine derivatives have been studied for their potential use in cancer treatment. Some triazine compounds have shown antitumor properties and are used clinically to treat cancers such as lung, breast, and ovarian cancer . Deethylcyanazine, with its triazine structure, may be explored for similar applications, particularly in the synthesis of new molecules with potential antitumor activity.
Antimicrobial Activity
Research indicates that triazine derivatives can exhibit significant antimicrobial activity . They have been tested against various bacterial strains, including E. coli , and have shown promising results . Deethylcyanazine could be a candidate for developing new antimicrobial agents, especially against Gram-negative bacteria.
Aromatase Inhibitory Activity
Triazines have been observed to possess aromatase inhibitory activity , which is crucial in the treatment of hormone-sensitive cancers . Deethylcyanazine could be investigated for its efficacy in this area, potentially leading to new therapies for hormone-related conditions.
Siderophore-Mediated Drug Applications
Certain triazine compounds have potential use as siderophores in drug delivery systems . These molecules can bind to iron and could be used to transport therapeutic agents directly to target cells, enhancing the effectiveness of treatments.
Corticotrophin-Releasing Factor Antagonism
Some triazines are known to act as corticotrophin-releasing factor 1 receptor antagonists . This activity is relevant in the development of treatments for disorders related to stress and anxiety. Deethylcyanazine could be explored for its potential in creating new psychiatric medications.
Leukotriene Antagonism
The triazine structure has been associated with activity against leukotriene C4 (LTC4) antagonists . These compounds can have protective effects on gastric lesions induced by HCl and ethanol. Deethylcyanazine might be useful in the development of treatments for gastrointestinal disorders.
Antiprotozoal Activity
Triazine derivatives have shown in vitro activity against protozoan parasites , such as Trypanosoma brucei , the causative organism of Human African Trypanosomiasis . Deethylcyanazine could be part of research efforts to find new treatments for protozoal infections.
Photostabilizers in Polymers
Triazines are used in the production of polymer photostabilizers . These compounds help protect materials from degradation caused by UV light. Deethylcyanazine could be investigated for its photostabilizing properties, contributing to the longevity of polymers used in various industries.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar 1,3,5-triazine derivatives have been known to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that 1,3,5-triazine derivatives can interact with their targets via hydrogen bonding .
Biochemical Pathways
It’s known that 1,3,5-triazine derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacological properties of similar compounds have been evaluated .
Result of Action
Similar 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .
Action Environment
The synthesis of similar 1,3,5-triazine derivatives has been achieved using microwave irradiation, which suggests that the synthesis process can be influenced by environmental factors .
Propriétés
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN6/c1-7(2,3-9)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZKUBHASBWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016611 | |
| Record name | Deethylcyanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile | |
CAS RN |
21725-40-6 | |
| Record name | Deethylcyanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How prevalent is deethylcyanazine in groundwater compared to its parent compound, cyanazine?
A1: Research suggests that deethylcyanazine is significantly more prevalent in groundwater compared to its parent compound. One study found that while cyanazine was detected in only 3.1% of the groundwater samples, deethylcyanazine was present in 32.8% of the samples. [] This highlights the persistence of this degradation product in the environment.
Q2: Does the presence of deethylcyanazine in groundwater pose a risk to human health?
A2: While there are currently no established water quality criteria for deethylcyanazine, its prevalence raises concerns. The study found that deethylcyanazine, along with another degradation product, cyanazine acid, constituted 92.5% of the total measured concentration of cyanazine compounds. [] Given that deethylcyanazine retains the chlorinated structure of cyanazine, it may exhibit similar toxicity, warranting further research. []
Q3: Can water treatment methods effectively remove deethylcyanazine?
A3: While activated carbon treatment is effective for removing many herbicides, research indicates that it may be less effective for deethylcyanazine compared to its parent compound, cyanazine. [] This could potentially lead to higher treatment costs. Additionally, certain treatment processes like ozonation, while effective at reducing parent compounds, have been shown to increase the concentration of specific metabolites, including deethylcyanazine. []
Q4: What analytical methods are used to detect and quantify deethylcyanazine in water samples?
A4: Liquid chromatography/mass spectrometry (LC/MS) following solid-phase extraction is a reliable method for detecting and quantifying deethylcyanazine in water samples. [] This technique allows for the detection of both the parent compound and its degradation products with high sensitivity.
Q5: What are the implications of the widespread occurrence of deethylcyanazine in groundwater?
A5: The persistence of deethylcyanazine, particularly in alluvial aquifers, has long-term implications for its presence in surface waters. [] As groundwater feeds into rivers and streams, even discontinued use of cyanazine may not immediately translate to the disappearance of its degradation products like deethylcyanazine from the environment. This highlights the importance of continuous monitoring and understanding the long-term ecological impact of these persistent compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



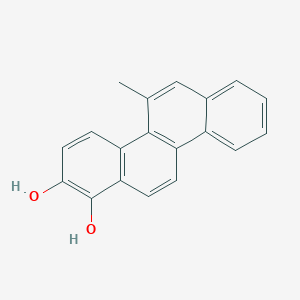

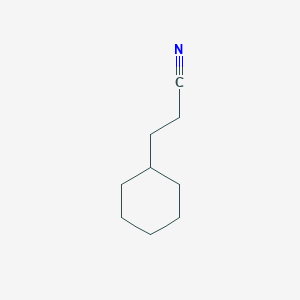
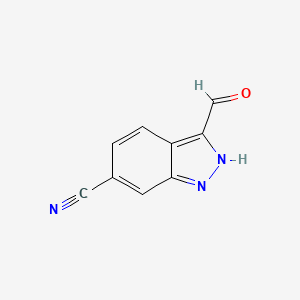
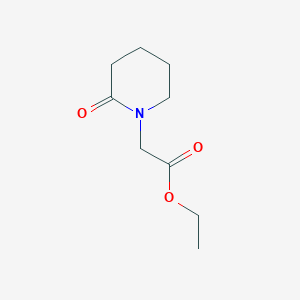
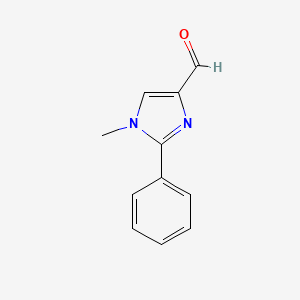

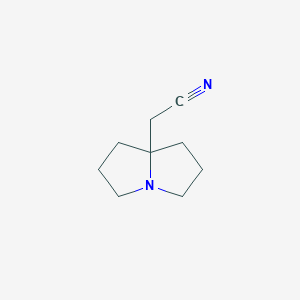

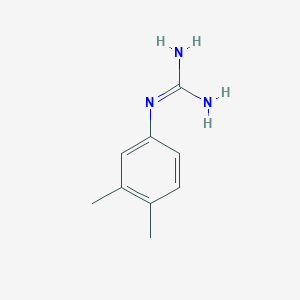
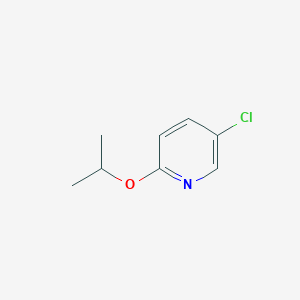
![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)
